molecular formula C14H16N2O3 B4890284 Ethyl 2-(3-methyl-4-oxophthalazin-1-yl)propanoate

Ethyl 2-(3-methyl-4-oxophthalazin-1-yl)propanoate

Cat. No.: B4890284
M. Wt: 260.29 g/mol
InChI Key: OYUBCTAHBCJQIZ-UHFFFAOYSA-N
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Description

Ethyl 2-(3-methyl-4-oxophthalazin-1-yl)propanoate is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents . This compound features a phthalazinone moiety, which is a bicyclic structure containing nitrogen atoms, making it a significant molecule in medicinal chemistry and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(3-methyl-4-oxophthalazin-1-yl)propanoate typically involves the esterification of the corresponding carboxylic acid with ethanol in the presence of an acid catalyst. One common method is the Fischer esterification, where the carboxylic acid reacts with ethanol under acidic conditions to form the ester . The reaction is usually carried out under reflux to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts, such as sulfuric acid or p-toluenesulfonic acid, is common to accelerate the reaction .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(3-methyl-4-oxophthalazin-1-yl)propanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of ethyl 2-(3-methyl-4-oxophthalazin-1-yl)propanoate involves its interaction with specific molecular targets, such as enzymes and receptors. The phthalazinone moiety can bind to active sites of enzymes, inhibiting their activity and leading to various biological effects. The compound may also interact with cellular pathways, modulating signal transduction and gene expression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-(3-methyl-4-oxophthalazin-1-yl)propanoate is unique due to its phthalazinone moiety, which imparts distinct chemical and biological properties. Unlike simpler esters, this compound can participate in more complex reactions and has a broader range of applications in medicinal chemistry and organic synthesis .

Properties

IUPAC Name

ethyl 2-(3-methyl-4-oxophthalazin-1-yl)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O3/c1-4-19-14(18)9(2)12-10-7-5-6-8-11(10)13(17)16(3)15-12/h5-9H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYUBCTAHBCJQIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)C1=NN(C(=O)C2=CC=CC=C21)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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